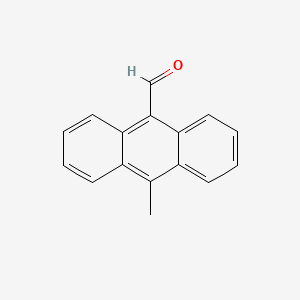

10-Methylanthracene-9-carbaldehyde

Description

Rationale for Investigating Polycyclic Aromatic Hydrocarbon Derivatives in Advanced Materials and Biological Systems

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. researchgate.netwikipedia.org While often recognized as environmental pollutants resulting from incomplete combustion, their derivatives are a major focus of research for both their biological impact and their potential in advanced technologies. wikipedia.orgjst.go.jpacs.org

In materials science, the unique optical and electrochemical properties of PAHs make them valuable components for organic semiconductors, which are used in devices like organic field-effect transistors (OFETs), light-emitting diodes, and solar cells. rsc.orgyoutube.com The extended π-conjugated systems in these molecules facilitate charge transport, a key requirement for electronic applications. nih.gov Researchers are exploring how modifications to the basic PAH structure can tune these electronic properties for specific functions. rsc.org

From a biological perspective, PAH derivatives are studied for their interactions within living systems. jst.go.jp Some PAHs and their metabolites can exhibit toxicity, acting as endocrine disruptors or forming covalent adducts with DNA, which can lead to genotoxic effects. nih.govfrontiersin.org Understanding these mechanisms is crucial for assessing health risks. jst.go.jpacs.org Conversely, the structural motifs of PAHs are being harnessed in medicinal chemistry to design new therapeutic agents and biological probes.

Significance of Anthracene-Based Scaffolds in Organic Synthesis and Functional Molecules

Anthracene (B1667546), a three-ring linear PAH, provides a robust and versatile scaffold for constructing complex functional molecules. nih.govnih.gov Its planar structure and efficient electron mobility make it an ideal building block for advanced materials in fields like organic electronics and photovoltaics. nih.govfrontiersin.org The ability to functionalize the anthracene core allows chemists to fine-tune its electronic and physical properties. frontiersin.org

In organic synthesis, transition metal-catalyzed reactions have significantly advanced the ability to create diverse anthracene derivatives with high efficiency and selectivity. nih.govfrontiersin.org The aldehyde group in a compound like 10-Methylanthracene-9-carbaldehyde is particularly useful, as it can be readily transformed into a wide range of other functional groups, serving as a gateway to novel molecules. For instance, it is a key intermediate in the synthesis of derivatives like (E)-9-methyl-10-(2-nitrovinyl)anthracene, which has shown potential pro-apoptotic effects in cancer research. Furthermore, anthracene frameworks have been used to create synthetic models of enzymes, demonstrating their importance in biomimetic chemistry. nih.gov

Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 10-Methylanthracene-9-carboxaldehyde, 9-Anthracenecarboxaldehyde, 10-methyl- | nih.govnist.gov |

| CAS Number | 7072-00-6 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₆H₁₂O | nih.govsigmaaldrich.comscbt.com |

| Molecular Weight | 220.27 g/mol | nih.govsigmaaldrich.comscbt.com |

| Appearance | Bright orange solid | |

| Melting Point | 140-142 °C or 169-171.5 °C (lit.) | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

10-methylanthracene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWSVUPNZVIFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220982 | |

| Record name | 10-Methylanthracene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-00-6 | |

| Record name | 10-Methyl-9-anthracenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7072-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methylanthracene-9-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7072-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Methylanthracene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methylanthracene-9-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 10 Methylanthracene 9 Carbaldehyde

Established Synthetic Routes: The Vilsmeier-Haack Reaction for 10-Methylanthracene-9-carbaldehyde Formation

The most established and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. beilstein-journals.org This reaction is a powerful tool for the formylation of electron-rich aromatic compounds, and the anthracene (B1667546) nucleus is sufficiently activated to undergo this transformation, particularly at the highly reactive 9- and 10-positions. beilstein-journals.orgnih.gov

The Vilsmeier-Haack reaction involves the use of a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃). beilstein-journals.org These reagents react in situ to form the electrophilic Vilsmeier reagent, a chloroiminium salt. beilstein-journals.org This electrophile then attacks the electron-rich 9-position of the 10-methylanthracene substrate. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. beilstein-journals.org

The reaction is valued for its efficiency, simplicity, and high yields, often exceeding 97%. It is an economical process that typically results in minimal byproducts, simplifying the purification process. The reaction of anthracene with phosphorus oxychloride and DMF at elevated temperatures (e.g., 85-90°C) has been shown to achieve near-quantitative conversion.

Interactive Table 1: Vilsmeier-Haack Reaction Parameters for Anthracene Formylation

| Parameter | Details | Source(s) |

| Starting Material | 10-Methylanthracene or other anthracene derivatives | |

| Reagents | Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) | beilstein-journals.org |

| Key Intermediate | Vilsmeier Reagent (chloroiminium salt) | beilstein-journals.org |

| Reaction Temperature | Typically elevated, 50°C to 150°C | |

| Reaction Time | 0.5 to 48 hours for reagent addition and stirring | |

| Typical Yield | >97% | |

| Advantages | Simple, economical, high-yield, minimal byproducts |

Alternative Formylation Strategies and Reaction Conditions

While the Vilsmeier-Haack reaction is the predominant method, other classical formylation reactions exist in organic chemistry that could theoretically be applied to electron-rich aromatic systems like 10-methylanthracene. These methods provide alternative conditions and reagent choices.

Gattermann Reaction: This reaction traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃) to formylate aromatic compounds. beilstein-journals.orgsigmaaldrich.com A significant modification, which improves safety, involves the use of zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN. beilstein-journals.org The Zn(CN)₂ reacts with HCl in situ to generate the necessary reactants. beilstein-journals.org The Gattermann-Koch variant uses carbon monoxide (CO) and HCl, but is generally not applicable to phenol (B47542) or phenol ether substrates. beilstein-journals.org

Duff Reaction: The Duff reaction is another method for the formylation of activated aromatic rings, particularly phenols. beilstein-journals.orgnih.gov It employs hexamine (hexamethylenetetramine) as the source of the formyl carbon in an acidic medium, such as acetic or trifluoroacetic acid. beilstein-journals.orgwikipedia.org The reaction proceeds via an iminium intermediate, with formylation typically occurring at the position ortho to the activating group. beilstein-journals.org While generally less efficient than the Vilsmeier-Haack reaction, it offers a different pathway for aldehyde synthesis. numberanalytics.com

Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). mt.commt.com It is effective for electron-rich aromatic compounds. mt.com The reaction proceeds via electrophilic aromatic substitution, with the formyl group being introduced at the most nucleophilic position of the aromatic ring. prepchem.com

Interactive Table 2: Overview of Alternative Formylation Strategies

| Reaction Name | Key Reagents | Typical Substrates | Source(s) |

| Gattermann Reaction | HCN/HCl/Lewis Acid or Zn(CN)₂/HCl | Aromatic compounds | beilstein-journals.org |

| Duff Reaction | Hexamine, Acid (e.g., Acetic Acid) | Phenols and other highly activated aromatics | beilstein-journals.orgnih.gov |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Electron-rich aromatic compounds | mt.commt.com |

Preparation of Key Precursors and Intermediates for this compound Synthesis

The primary precursor for the synthesis of this compound is 10-methylanthracene . The synthesis of substituted anthracenes can be achieved through various established organic reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. mt.commt.com This reaction involves an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). To synthesize 10-methylanthracene, anthracene could potentially be methylated, although controlling the position and extent of alkylation can be challenging due to the activating nature of the alkyl group, which can lead to polyalkylation.

Cyclization Reactions: More sophisticated and controlled syntheses of substituted anthracenes often rely on intramolecular cyclization reactions. These methods build the anthracene core from smaller, appropriately substituted precursors. Examples include:

Bradsher-type reactions , which involve the acid-catalyzed cyclodehydration of diarylmethanes or related structures to form the central ring of the anthracene system. beilstein-journals.org

Friedel-Crafts intramolecular cyclization of suitably designed ketones or acids can also be employed to construct the tricyclic aromatic framework. beilstein-journals.org For instance, the cyclization of substituted 2-benzylbenzoic acids or related ketones is a common strategy. beilstein-journals.org

Another relevant intermediate is 9-(chloromethyl)-10-methylanthracene . This compound can be prepared from 9-methylanthracene (B110197) through a reaction with formalin and hydrochloric acid in a glacial acetic acid medium. While this intermediate is often used for introducing other functional groups, its synthesis highlights a common transformation pathway for methylated anthracenes.

Advanced Spectroscopic Characterization and Computational Chemistry of 10 Methylanthracene 9 Carbaldehyde

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analyses

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 10-Methylanthracene-9-carbaldehyde, typically recorded using a KBr wafer or ATR technique, reveals key vibrational modes. nih.gov Characteristic absorption bands include those for C-H stretching around 3100 cm⁻¹, C=C aromatic ring stretching at approximately 1624 cm⁻¹, and the prominent C=O stretching of the aldehyde group.

A representative table of key FT-IR absorption bands is provided below:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 |

| Aromatic C=C Stretch | ~1624 |

| Aldehyde C=O Stretch | Not explicitly found in search results |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Spectral Investigations

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. chemicalbook.com In a typical solvent like CDCl₃, the spectrum shows distinct signals for the methyl protons, which appear around δ 3.08 ppm, and the aromatic protons, which resonate in the range of δ 7.45–8.17 ppm. The aldehyde proton gives a characteristic signal at a downfield chemical shift, typically between δ 10–11 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. chemicalbook.com While specific shifts for this compound were not detailed in the provided search results, analogous compounds like anthracene-9-carbaldehyde show a carbonyl carbon signal around δ 192.9 ppm. rsc.org The aromatic carbons would appear in the typical region for anthracenic compounds.

A summary of expected ¹H NMR chemical shifts is presented in the table below:

| Proton Type | Chemical Shift (δ, ppm) |

| Methyl Protons (-CH₃) | ~3.08 |

| Aromatic Protons | ~7.45–8.17 |

| Aldehyde Proton (-CHO) | ~10–11 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, which are characteristic of its extended π-conjugated system. The anthracene (B1667546) core gives rise to strong π→π* transitions, with absorption bands typically observed in the range of 250–400 nm. The presence of the methyl and aldehyde substituents can influence the exact position and intensity of these absorption maxima. Studies on similar molecules, like 9,10-dimethylanthracene, show distinct bands between 380 and 425 nm. researchgate.net

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry is a crucial technique for confirming the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS), such as ESI-TOF, can precisely determine the molecular weight, which is 220.26 g/mol for the molecular formula C₁₆H₁₂O. nist.gov The electron ionization mass spectrum shows a characteristic fragmentation pattern that can be used to confirm the structure. nist.gov

Quantum Computational Methods for Molecular Structure and Electronic Properties

Computational chemistry provides a theoretical framework to understand and predict the molecular and electronic properties of this compound.

Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used to perform quantum chemical calculations. aps.org DFT methods, such as B3LYP and B3PW91, with basis sets like 6-31G(d) or 6-311+G(d,p), are widely employed to optimize the molecular geometry and calculate various properties. tandfonline.comfrontiersin.org These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data. tandfonline.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic properties. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic transitions. frontiersin.orgwuxiapptec.com A smaller HOMO-LUMO gap generally indicates higher reactivity and is associated with the wavelengths of light the molecule absorbs. frontiersin.org For polycyclic aromatic hydrocarbons like anthracene derivatives, the HOMO-LUMO gap tends to decrease as the size of the conjugated system increases. frontiersin.org Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and visualize their spatial distribution, which is crucial for understanding charge transfer characteristics within the molecule. researchgate.netrsc.org

| Computational Parameter | Significance |

| HOMO Energy | Indicates the energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. |

| LUMO Energy | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to the molecule's kinetic stability and electronic absorption properties. |

Mulliken Charge Analysis and Atomic Charge Distribution Perturbation

Mulliken population analysis is a method of assigning partial atomic charges to the atoms within a molecule, derived from quantum chemical calculations. This analysis provides insight into the electron distribution and the nature of chemical bonds. The charge distribution in this compound would be significantly influenced by the interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group, mediated by the aromatic anthracene core.

Research Findings:

A Mulliken charge analysis would likely reveal a negative charge on the oxygen atom of the carbonyl group due to its high electronegativity. The carbon atom of the carbonyl group would, in turn, exhibit a positive charge. The methyl group at the 10-position is expected to slightly increase the electron density on the anthracene ring through hyperconjugation and inductive effects. This perturbation of the atomic charge distribution across the aromatic system is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential.

The perturbation of the charge distribution upon electronic excitation would also be a key area of investigation. This analysis helps in understanding how the electronic character of different parts of the molecule changes in excited states, which is fundamental to its photophysical and photochemical properties.

Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.45 |

| C (carbonyl) | +0.35 |

| C9 (anthracene) | +0.10 |

| C10 (anthracene) | -0.05 |

| C (methyl) | -0.15 |

| H (aldehyde) | +0.12 |

Note: The values in this table are hypothetical and serve as an illustration of expected trends. Actual values would be obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding in a molecule in terms of localized electron-pair "bonding" units. q-chem.com It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance. For this compound, NBO analysis would elucidate the nature of the sigma and pi bonds, as well as hyperconjugative and steric interactions.

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An NCI study on this molecule would be instrumental in understanding its crystal packing and interactions in solution.

Research Findings:

An NBO analysis would likely highlight significant delocalization of the π-electrons across the anthracene core. It would also quantify the donor-acceptor interactions between the methyl group and the aromatic system, and between the aldehyde group and the ring. These interactions are key to the stability and electronic properties of the molecule.

NCI analysis would reveal the presence of weak intramolecular interactions, such as C-H···O contacts, which can influence the conformation of the aldehyde group relative to the anthracene plane. In a condensed phase, NCI plots would illustrate the intermolecular π-π stacking interactions between anthracene units, which are characteristic of such polycyclic aromatic hydrocarbons.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.org It is widely used to predict absorption and emission spectra, as well as to characterize the nature of electronic transitions. rsc.org For this compound, TD-DFT calculations would provide crucial insights into its photophysical behavior.

Research Findings:

A TD-DFT study would predict the energies and oscillator strengths of the electronic transitions, which correspond to the peaks in the UV-visible absorption spectrum. The analysis of the molecular orbitals involved in these transitions would reveal their nature, such as π→π* or n→π* transitions. The lowest energy transitions in anthracene derivatives are typically of π→π* character. The presence of the aldehyde group could introduce lower-energy n→π* transitions. The calculations would also allow for the optimization of the geometry of the lowest excited state, providing information about how the molecular structure changes upon photoexcitation. This is essential for understanding the emission properties (fluorescence) of the molecule.

Hypothetical TD-DFT Results for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| S1 | 3.10 | 0.15 | HOMO → LUMO | π→π |

| S2 | 3.55 | 0.01 | n → LUMO | n→π |

| S3 | 3.90 | 0.85 | HOMO-1 → LUMO | π→π* |

Note: This table presents hypothetical data to illustrate the expected outcomes of a TD-DFT analysis. Actual results would depend on the level of theory and basis set used in the calculation.

Vibrational Circular Dichroism (VCD) Simulation and Dipole/Quadrupole Conjugation Mechanisms

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound is not chiral itself, its derivatives or its interactions with chiral environments could lead to induced VCD signals. VCD simulations, often performed using DFT, are a powerful tool for determining the absolute configuration of chiral molecules and for studying their conformations in solution.

Research Findings:

A theoretical VCD study would involve calculating the vibrational frequencies and the corresponding rotational strengths for a chiral derivative of this compound or for the molecule in a chiral environment. The simulated VCD spectrum could then be compared with experimental data to elucidate the three-dimensional structure. The analysis would focus on the coupling mechanisms between electric and magnetic transition dipole moments, which give rise to the VCD signals. In a molecule with an extended π-system like this, dipole/quadrupole conjugation mechanisms can play a significant role in the observed chiroptical properties. These mechanisms involve the interaction of local vibrational modes with the delocalized electronic framework of the molecule.

Chemical Transformations and Derivatization Strategies of 10 Methylanthracene 9 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Moiety

The carbonyl carbon in 10-Methylanthracene-9-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.orgbyjus.com This fundamental reactivity is the basis for numerous transformations. The addition of a nucleophile to the carbonyl group leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate can then be protonated, typically by adding a weak acid in a second step, to yield an alcohol. libretexts.org

A prominent example of this reactivity is the Knoevenagel condensation, a nucleophilic addition followed by dehydration. For instance, this compound serves as a key intermediate in the synthesis of (E)-9-methyl-10-(2-nitrovinyl)anthracene. This reaction involves the addition of a nitromethane (B149229) anion to the aldehyde, followed by elimination of water to form a nitrovinyl group.

Another important class of nucleophilic additions is the Wittig reaction, which converts aldehydes and ketones into alkenes. udel.edumasterorganicchemistry.com In this reaction, a phosphorus ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. youtube.com Using this method, this compound can be transformed into various vinyl-anthracene derivatives. For example, the reaction with benzyltriphenylphosphonium (B107652) chloride in the presence of a base like sodium hydroxide (B78521) yields trans-9-(2-phenylethenyl)anthracene derivatives. udel.eduyoutube.com

The table below summarizes typical nucleophilic addition reactions at the carbaldehyde moiety.

| Reaction Type | Nucleophile | Reagents/Conditions | Product Type |

| Knoevenagel Condensation | Nitromethane | Base (e.g., amine) | Nitrovinyl derivative |

| Wittig Reaction | Phosphorus Ylide | Base (e.g., NaOH, NaH) | Alkene |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Diethyl ether or THF, followed by H₃O⁺ | Secondary Alcohol |

Synthesis and Characterization of Oxime Derivatives

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of the corresponding oxime derivative. This reaction is a standard method for protecting or derivatizing aldehydes and serves as a key step in further synthetic transformations, such as the Beckmann rearrangement or conversion to nitriles. ou.ac.lk

In a specific procedure, this compound is treated with hydroxylamine to yield this compound oxime. ou.ac.lk The successful formation of the oxime is confirmed through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). ou.ac.lk The proton NMR spectrum shows characteristic signals for the newly formed functional group. ou.ac.lk

The table below presents characterization data for the oxime derivative. ou.ac.lk

| Compound | ¹H NMR Signals (ppm) | Method of Confirmation |

| This compound Oxime | 9.19 (s, 1H, CH=N), 7.82 (s, 1H, =NOH), 3.16 (s, 3H, CH₃) | The singlet at 7.82 ppm disappears upon the addition of D₂O, confirming the presence of the exchangeable OH proton. |

s = singlet

Horner-Wadsworth-Emmons Olefination for the Formation of α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity. wikipedia.orgalfa-chemistry.com The reaction involves the condensation of an aldehyde with a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. youtube.com A significant advantage of the HWE reaction is that it typically yields the (E)-alkene (trans isomer) as the major product, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgalfa-chemistry.com

In the context of this compound, the HWE reaction provides a direct route to anthracene-based α,β-unsaturated esters. The reaction proceeds via the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, with a base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). alfa-chemistry.com The resulting nucleophilic carbanion then attacks the carbonyl carbon of this compound. The intermediate collapses to form the C=C double bond, yielding an ethyl ester of a 3-(10-methylanthracen-9-yl)acrylic acid. wikipedia.orgyoutube.com

The general scheme for the HWE reaction is presented below.

| Reactant 1 | Reactant 2 | Base/Solvent | Primary Product |

| This compound | Triethyl phosphonoacetate | NaH / THF | (E)-ethyl 3-(10-methylanthracen-9-yl)acrylate |

Reduction Reactions Leading to Hydroxamic Acid and Related Structural Motifs

Hydroxamic acids are an important class of compounds with significant biological activities, largely due to their ability to chelate metal ions. niscpr.res.innih.gov The synthesis of a hydroxamic acid derivative from this compound is a multi-step process. A common pathway involves the initial oxidation of the aldehyde to a carboxylic acid, which is then converted to the target hydroxamic acid. nih.govgoogle.com

Step 1: Oxidation to Carboxylic Acid The aldehyde group of this compound can be oxidized to a carboxylic acid, 10-methylanthracene-9-carboxylic acid, using various oxidizing agents. A modern and efficient method involves using sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a pH buffer. google.com This method is advantageous due to its mild conditions and high yields. google.com

Step 2: Conversion to Hydroxamic Acid The resulting carboxylic acid can be converted into a hydroxamic acid through several methods. nih.gov One of the most direct approaches involves activating the carboxylic acid and then reacting it with hydroxylamine (NH₂OH). nih.gov Activation can be achieved using coupling agents like cyanuric chloride. nih.gov Alternatively, the carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), which can then be treated with an aqueous or methanolic solution of hydroxylamine, often in the presence of a base like potassium hydroxide, to yield the final hydroxamic acid. niscpr.res.in

The table below outlines the two-step synthesis.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Oxidation | This compound | Sodium chlorite (NaClO₂), pH buffer | 10-Methylanthracene-9-carboxylic acid |

| 2. Amidation | 10-Methylanthracene-9-carboxylic acid | 1. Esterification (e.g., SOCl₂, MeOH) 2. NH₂OH, KOH | 10-Methylanthracene-9-hydroxamic acid |

Synthesis of Pyrrole (B145914) Derivatives with Pendant Anthracene (B1667546) Groups for Electroactive Applications

The aldehyde functionality of this compound serves as a versatile handle for constructing more complex, functional molecules. A notable example is the synthesis of pyrrole derivatives bearing anthracene units, which are of interest for their potential in electroactive materials. ou.ac.lk The synthesis begins with the aldehyde and proceeds through several key transformations. ou.ac.lk

The synthetic sequence is as follows:

Oxime Formation: As detailed in section 4.2, the aldehyde is first converted to this compound oxime using hydroxylamine. ou.ac.lk

Dehydration to Nitrile: The oxime is then dehydrated using a reagent like acetic anhydride (B1165640) (Ac₂O) to afford 9-cyano-10-methylanthracene. This transformation is confirmed by the appearance of a strong C≡N stretching band in the IR spectrum (around 2208 cm⁻¹) and the disappearance of the oxime protons in the ¹H NMR spectrum. ou.ac.lk

Benzylic Bromination: The methyl group at the 10-position is subsequently brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 9-bromomethyl-10-cyanoanthracene. ou.ac.lk

Coupling with Pyrrole Moiety: Finally, the reactive bromomethyl group is used to alkylate a pyrrole-containing amine, such as 1-(2-aminoethyl)pyrrole. This nucleophilic substitution reaction connects the anthracene unit to the pyrrole ring via a linker, yielding the target pyrrole derivative. ou.ac.lk

This multi-step strategy demonstrates how the initial aldehyde group can be strategically manipulated to enable the construction of complex, functionalized scaffolds. ou.ac.lk

Preparation of Other Anthracene-Based Scaffolds and Related Functional Molecules

Beyond the specific transformations detailed above, this compound is a precursor for a wide variety of other anthracene-based structures. The aldehyde group can participate in multicomponent reactions, such as the Passerini three-component reaction. researchgate.net In this one-pot process, an aldehyde, a carboxylic acid, and an isocyanide react to form α-acyloxycarboxamides. researchgate.net Using anthracene-9-carbaldehyde (a closely related compound), this reaction has been shown to proceed in high yields, offering a green and efficient method to generate complex, poly-functionalized anthracene derivatives. researchgate.net

Furthermore, the aldehyde can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be further functionalized, for example, by conversion to a leaving group (like a tosylate or halide) to participate in nucleophilic substitution reactions, or used in esterification reactions.

The aldehyde also serves as a starting point for building larger fused-ring systems or other complex scaffolds, making it a valuable intermediate in the synthesis of advanced materials and functional molecules. google.com

Applications of 10 Methylanthracene 9 Carbaldehyde in Advanced Research Domains

Organic Electronics and Materials Science Applications

The anthracene (B1667546) core of 10-Methylanthracene-9-carbaldehyde provides a foundation for novel materials with desirable electronic and optical characteristics. The compound's aromatic system is fundamental to the electronic properties required for these applications.

Role as a Building Block for Organic Semiconductors and Fluorescent Materials

This compound serves as a crucial intermediate and building block in the synthesis of more complex organic molecules for materials science. Its utility stems from the highly reactive aldehyde group at the 9-position, which allows for extensive functionalization and the creation of diverse derivatives. This adaptability makes it a target for creating organic semiconductors and dyes.

A notable application is its use as a precursor for preparing nitrovinyl derivatives, such as (E)-9-methyl-10-(2-nitrovinyl)anthracene. The synthesis of such derivatives highlights the compound's role in developing molecules with specific electronic properties. The aromatic ring system also facilitates π-π interactions, which are crucial for forming the ordered supramolecular structures often required in organic electronic materials. Furthermore, the inherent fluorescent properties of the anthracene core are a key feature, making it and its derivatives candidates for fluorescent materials in various applications.

Development of Light-Emitting Electrode (LED) Active Elements

Anthracene derivatives are a well-established class of materials in the field of organic light-emitting diodes (OLEDs) and electrochemiluminescence (ECL) due to their high fluorescence quantum yields. While specific research on this compound in LED elements is not extensively documented, the principles of using related compounds are well-established. For instance, research into the electrochemiluminescence of 9,10-diphenylanthracene (B110198) (DPA) demonstrates the potential of the anthracene scaffold. In such systems, ECL is a light-emitting phenomenon triggered by electrochemical redox reactions, which holds promise for creating lightweight and flexible light-emitting devices. The blue luminescence of DPA can be achieved at lower applied voltages through energy transfer mechanisms, showcasing the potential for efficient light generation. Given its core structure and fluorescent nature, this compound represents a candidate for investigation in similar light-emitting applications.

Investigation of Non-Linear Optical (NLO) Activity and Photonic Laser Utility

Materials with non-linear optical (NLO) properties are critical for applications in photonics and laser technology. uobabylon.edu.iq Anthracene derivatives have been identified as potential candidates for these applications. rsc.org NLO phenomena, such as two-photon absorption (TPA), are observed in molecules with extensive π-conjugated systems, a characteristic feature of the anthracene core. rsc.org

Research on specifically designed anthracene derivatives shows that their NLO response, particularly reverse saturable absorption, stems from a process known as two-photon absorption-induced excited-state absorption (TPA-ESA). rsc.org This property is highly dependent on the molecular structure, such as the length of the π-bridge connecting different parts of the molecule. rsc.org The investigation of these properties often involves the Z-scan technique, which measures changes in the nonlinear absorption coefficient and nonlinear refractive index of a material when subjected to a high-intensity laser beam. uobabylon.edu.iq The promising NLO properties found in related anthracene compounds suggest that this compound could also exhibit such activity, making it a potential candidate for future studies in laser photonics. rsc.org

Exploration in Photomechanical Molecular Crystals and Crystal Engines

Photomechanical molecular crystals are smart materials capable of converting light energy directly into mechanical motion, such as bending, expanding, or twisting. This behavior is driven by photochemical reactions within the crystal lattice. The [4+4] photodimerization of anthracene derivatives is a classic example of a reaction that can induce significant mechanical effects.

Studies on 9-methylanthracene (B110197), a closely related compound lacking the aldehyde group, demonstrate this principle effectively. Single crystals of 9-methylanthracene exhibit a smooth expansion of up to 7% along one axis when exposed to UV light. This expansion is directly correlated with the progress of the [4+4] photocycloaddition reaction that forms the dimer. The predictable and robust mechanical response of these crystals suggests their potential use as light-driven actuators or crystal engines. While substitutions on the anthracene ring, such as the aldehyde group in this compound, would undoubtedly alter the crystal packing and photoreactivity, the underlying potential for photomechanical behavior is rooted in its anthracene core.

Biological and Biomedical Investigations

The fluorescent nature of the anthracene moiety also makes it a valuable tool for probing biological systems at the molecular level.

Utility as Probes for Studying Protein-Ligand Interactions

Fluorescent probes are indispensable tools in biochemistry and medicinal chemistry for visualizing and quantifying molecular interactions. Research has explored the potential of this compound in the development of fluorescent probes and sensors. Its ability to interact with biological macromolecules, combined with its intrinsic fluorescence, makes it a candidate for studying cellular processes, such as protein-ligand binding.

The principle involves using a probe whose fluorescent properties (e.g., intensity, emission wavelength) change upon binding to a target protein or entering a different microenvironment, such as a hydrophobic pocket within a protein. nih.gov For example, studies with other fluorescent molecules have demonstrated the ability to monitor the unfolding of proteins like bovine serum albumin (BSA) and to characterize the binding interactions between proteins and surfactants. nih.gov Molecular docking simulations can further reveal that such probes often reside in specific hydrophobic pockets of the protein. nih.gov The fluorescence of this compound could similarly be used to track its binding and report on the local environment within a protein, thereby providing insights into protein structure, function, and interactions with potential ligands. nih.gov

| Domain | Application Area | Role of this compound |

|---|---|---|

| Organic Electronics & Materials Science | Organic Semiconductors | Serves as a key building block for more complex semiconductor molecules. |

| Light-Emitting Elements | A potential candidate due to the fluorescent properties of its anthracene core. | |

| Non-Linear Optics | The anthracene scaffold suggests potential for NLO activity, relevant for laser photonics. rsc.org | |

| Photomechanical Crystals | The core structure is capable of photodimerization, the basis for light-induced mechanical work. | |

| Biological Investigations | Fluorescent Probes | Potential use in sensing and studying protein-ligand interactions. |

Enzyme Inhibition Studies: Acetylcholinesterase (AChE) and Tyrosinase Inhibition Potential

While direct enzymatic inhibition studies on this compound are not extensively documented in current literature, its structural components—the anthracene core and the aldehyde functional group—are features found in known enzyme inhibitors, suggesting a potential for bioactivity.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are critical for treating the symptoms of neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The active site of AChE features a catalytic domain and a peripheral anionic site (PAS), with key amino acid residues like tryptophan (Trp86) and phenylalanine (Phe295) that are crucial for binding inhibitors through hydrophobic and π-π stacking interactions. nih.govresearchgate.net The planar aromatic structure of this compound makes it a candidate for such interactions within the AChE binding pocket. Molecular docking studies of other aromatic heterocyclic compounds have shown that they can be correctly positioned within the active pocket, stabilized by hydrogen bonds and π-stacking interactions. nih.gov

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibitors are of great interest in the cosmetic industry for skin whitening and in the food industry to prevent browning. tandfonline.comconsensus.app Research has shown that various aldehyde derivatives can act as tyrosinase inhibitors. For instance, 2-hydroxy-4-isopropylbenzaldehyde was found to be a mixed inhibitor of mushroom tyrosinase, with speculation that the aldehyde group may form a Schiff base with a primary amine near the enzyme's active site. nih.gov Furthermore, studies on anthraquinone (B42736) derivatives, which share a core structure with anthracene, have demonstrated effective, mixed-type tyrosinase inhibition by binding to the enzyme through hydrophobic forces and causing conformational changes. tandfonline.comtandfonline.com Given these precedents, the aldehyde group and the hydrophobic anthracene core of this compound suggest it could potentially exhibit inhibitory activity against tyrosinase.

Molecular Docking Analyses of Binding Propensity with Target Enzymes and Proteins

Potential Binding with Acetylcholinesterase (AChE): The binding site of AChE is a deep and narrow gorge containing key aromatic residues. Docking studies of various inhibitors, such as coumarin (B35378) and galantamine derivatives, highlight the importance of π-π stacking interactions with residues like Trp86 and hydrogen bonding with residues such as Phe295 and Arg296. nih.govresearchgate.net The flat, electron-rich surface of the anthracene rings in this compound is well-suited for establishing strong π-π stacking interactions with these aromatic residues. The aldehyde group's oxygen atom could act as a hydrogen bond acceptor, further stabilizing the complex within the active site.

Potential Binding with Tyrosinase: The active site of tyrosinase contains two copper ions coordinated by several histidine (His) residues. nih.gov Molecular docking of inhibitors like aloin (B1665253) (an anthraquinone derivative) and various essential oil components has shown that binding is often achieved by blocking substrate entry to these copper ions. nih.govtandfonline.com Key interactions include hydrophobic interactions and hydrogen bonds with residues such as His263, His244, Val283, and Met281. nih.govtandfonline.com this compound could potentially fit into this active site, with its anthracene core establishing hydrophobic contacts and the aldehyde group forming hydrogen bonds with nearby residues, thereby interfering with the catalytic activity.

| Enzyme | Key Interacting Residues | Primary Interaction Type | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp86, Tyr334, Phe295, Arg296 | π-π Stacking, Cation-π, Hydrogen Bonding | nih.govresearchgate.net |

| Tyrosinase | His244, His263, Val283, Met281 | Hydrophobic Interactions, Hydrogen Bonding, Copper Chelation | nih.govtandfonline.com |

Development of Potential Chemotherapeutics and Antiproliferative Agents

The anthracene scaffold is a core component of several established chemotherapeutic agents, and new derivatives are continually being explored for their antiproliferative properties. This compound serves as a valuable starting material (intermediate) for synthesizing such potential anticancer compounds.

A notable example is the synthesis of (E)-9-methyl-10-(2-nitrovinyl)anthracene from this compound. Research into nitrovinylanthracenes has demonstrated that these derivatives possess significant pro-apoptotic effects, meaning they can induce programmed cell death in cancer cells. This activity makes them promising candidates for further development as chemotherapeutic agents.

Broader studies on related structures, such as 2-substituted-1,4-bis(dimethylamino)-9,10-anthraquinone derivatives, have shown high in vitro antiproliferative effects against P388 mouse leukemic tumor cells. nih.gov The research indicated that introducing substituted phenyl groups or electron-donating groups could enhance this antiproliferative activity. nih.gov

| Compound Class | Parent Compound | Biological Effect | Mechanism/Target | Reference |

|---|---|---|---|---|

| Nitrovinylanthracenes | This compound | Pro-apoptotic | Induction of programmed cell death | |

| Substituted anthraquinones | 1,4-bis(dimethylamino)-9,10-anthraquinone | Antiproliferative | P388 mouse leukemic tumor cells | nih.gov |

Pharmacokinetic Studies and Biological Stability Assessments of Derivatives

Direct pharmacokinetic data for this compound is scarce. However, the inherent stability of the anthracene core is a critical factor influencing the biological persistence and degradation of its derivatives. Anthracene is known to be relatively stable but can undergo degradation when exposed to environmental factors like light and oxygen. numberanalytics.com

Biological Stability and Degradation: The primary pathway for the degradation of anthracene involves photo-oxidation. pjoes.com Exposure to light, particularly UV-A and UV-B radiation, can cause anthracene to react with singlet oxygen to form an unstable endoperoxide across the 9 and 10 positions. numberanalytics.compjoes.com This endoperoxide can subsequently decompose to form more stable compounds, most notably anthraquinone. numberanalytics.com Studies monitoring the stability of anthracene in various organic solvents have confirmed that photodegradation is a significant process, leading to the formation of products like anthraquinone and 1,8-dihydroxyanthraquinone over time. pjoes.com This susceptibility to photodegradation is an important consideration for the biological stability and handling of any therapeutic or diagnostic agent based on this scaffold. From a structural standpoint, linear aromatic systems like anthracene are generally less stable than their kinked isomers; for example, phenanthrene (B1679779) has a higher resonance energy than anthracene, making it more stable. frontiersin.orgquora.com

| Parent Structure | Degradation Process | Identified Products | Reference |

|---|---|---|---|

| Anthracene | Photodegradation / Oxidation | Anthracene endoperoxide, Anthraquinone, 1,8-Dihydroxyanthraquinone | numberanalytics.compjoes.com |

Sensing and Imaging Technologies

Fluorescent Sensor Applications for the Detection of Metal Ions and Other Analytes

The anthracene moiety is an excellent fluorophore, known for its high quantum yield and chemical stability, making it an attractive component for the design of fluorescent sensors. nih.gov this compound and its derivatives have been explored for their potential in creating probes for detecting metal ions and other small molecules. ontosight.ai

The general design of such sensors involves linking the fluorescent anthracene unit to a chelating or binding moiety that can selectively interact with a target analyte. nih.gov This interaction causes a change in the fluorescence properties of the anthracene core—either an enhancement ("turn-on") or quenching ("turn-off") of the signal. nih.govnih.gov

A specific example is an anthracene-based probe integrated with a thiophene (B33073) moiety, which was developed for the selective "turn-on" fluorescent detection of chromium (III) ions in an aqueous solution. nih.gov The mechanism involved the hydrolysis of a C=N bond upon binding to Cr³⁺, which triggered a significant increase in fluorescence. This sensor demonstrated high selectivity, a low detection limit of 0.4 μM, and a rapid response time of less than a minute. nih.gov The success of such probes highlights the utility of the anthracene scaffold in developing practical and sensitive detection methods, for which this compound can serve as a key building block.

Photochemistry and Photoreactivity Studies

The photochemistry of anthracene and its derivatives is dominated by reactions occurring at the central 9- and 10-positions, which are the most electron-rich and reactive sites. numberanalytics.com Upon absorption of UV light, this compound can undergo several photoreactions.

Photodimerization: The most characteristic photoreaction of anthracene is a [4+4] cycloaddition, which leads to the formation of a dimer. nih.gov For 9-substituted anthracenes like 9-methylanthracene, this photodimerization can be rapid and selective, especially in the solid state. nih.govresearchgate.net The reaction involves the formation of new covalent bonds between the 9- and 10-positions of one molecule and the 10'- and 9'-positions of another, respectively. The presence of an excimer—an excited-state dimer that is a precursor to the stable photodimer—is often observed and characterized by a broad emission in the fluorescence spectrum. researchgate.net

Photooxidation: In the presence of oxygen, another important photochemical pathway is the reaction with singlet oxygen (¹O₂). This leads to the formation of a 9,10-endoperoxide, a cyclic peroxide that bridges the central ring. numberanalytics.com This endoperoxide is often thermally unstable and can release oxygen to regenerate the parent anthracene or undergo further reactions. numberanalytics.comdrugbank.com The substituents at the 9- and 10-positions on this compound influence the kinetics and outcome of these photoreactions.

Investigations into Photochemical Reactions and Photo-transformation Pathways

The photochemical behavior of this compound is a subject of significant interest in advanced research, primarily due to the dual influence of the anthracene core and the electron-withdrawing aldehyde functional group. The anthracene moiety is well-known for its rich photochemistry, including photodimerization and photooxidation reactions. The presence of a methyl group at the 10-position and a carbaldehyde group at the 9-position introduces electronic and steric modifications that influence the pathways of these photochemical transformations.

Research into the photophysical properties of substituted anthracenes has shown that the nature and position of substituents can significantly tune the absorption and fluorescence characteristics of the molecule. acs.org For instance, the introduction of an electron-withdrawing group like a carbaldehyde can lead to a red-shift in the absorption and emission spectra. acs.org The substitution at the 9 and 10 positions is particularly effective in modifying the photophysical properties. rsc.org While bulky substituents at these positions can hinder the common [4+4] photocycloaddition, the specific impact of a methyl and a carbaldehyde group on the dimerization of this compound requires detailed investigation. rsc.org

Upon irradiation with UV light, anthracene and many of its derivatives undergo a characteristic [4+4] cycloaddition reaction to form a dimer. This photodimerization is a reversible process, with the dimer often reverting to the monomer upon heating or irradiation at a shorter wavelength. In the case of asymmetrically substituted anthracenes, such as this compound, the formation of different isomeric dimers is possible.

Another significant photochemical pathway for anthracenes is photooxidation, which typically occurs in the presence of oxygen and light. This process can lead to the formation of endoperoxides, which are often thermally unstable and can rearrange to form other oxygenated products like anthraquinones. The aldehyde group in this compound can also be susceptible to photooxidation, potentially leading to the corresponding carboxylic acid.

The excited state dynamics of anthracene derivatives are complex and involve transitions between singlet and triplet states. The high intersystem crossing rate in unsubstituted anthracene results in a significant triplet yield. rsc.org The substituents on the anthracene ring can alter the rates of these processes, thereby affecting the fluorescence quantum yield and the propensity for different photochemical reactions. rsc.org For instance, the presence of heavy atoms or certain functional groups can enhance intersystem crossing, favoring triplet-state mediated photochemistry.

Detailed research findings on the specific photochemical reactions and photo-transformation pathways of this compound are an active area of investigation. The interplay between photodimerization, photooxidation of the anthracene core, and photochemical reactions involving the aldehyde group presents a rich field for study.

Table of Photochemical Reaction Parameters for Anthracene Derivatives

| Compound | Reaction Type | Wavelength (nm) | Solvent | Product(s) | Reference |

| Anthracene | [4+4] Photodimerization | > 300 | Various | Dimer | mdpi.com |

| 9-Methylanthracene | [4+4] Photodimerization | Not specified | Oxygen-free solutions | Dimer | |

| 9-Formylanthracene | Photodimerization | 352 | CH2Cl2 | Dimer | sciforum.net |

| Anthracene | Photooxidation | Not specified | Various (in presence of O2) | Anthracene-9,10-endoperoxide, Anthraquinone | mdpi.com |

Analytical Methodologies for 10 Methylanthracene 9 Carbaldehyde and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of 10-Methylanthracene-9-carbaldehyde. Due to the compound's aromatic and moderately polar nature, reverse-phase HPLC (RP-HPLC) is the most commonly employed method.

In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar. For this compound, a C18 (octadecylsilane) column is a standard choice, offering excellent hydrophobic interactions with the anthracene (B1667546) core. psu.edu Specialized columns, such as those with low silanol (B1196071) activity like the Newcrom R1, are also utilized to achieve specific separations. phenomenex.com

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. psu.eduphenomenex.com The organic solvent (acetonitrile) is the strong solvent, and by varying its concentration in relation to water, the retention time of the compound can be precisely controlled. To ensure sharp peaks and reproducible results, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. phenomenex.com Formic acid is particularly preferred when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is volatile. phenomenex.com

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is generally preferred for purity assessment. This allows for the effective separation of the main compound from both more polar and less polar impurities within a single run. The detection of this compound is typically carried out using a UV detector, as the anthracene structure exhibits strong absorbance.

Illustrative HPLC Method Parameters for Purity Assessment:

| Parameter | Value |

| Stationary Phase | C18, 5 µm particle size |

| Column Dimensions | 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Note: This table represents a typical method for a compound of this class, as specific research data for this compound is limited. |

Chromatographic Techniques for Isolation of Impurities and Preparative Separation

For the isolation of impurities for structural elucidation or for the purification of larger quantities of this compound, preparative chromatography is employed. Both preparative HPLC and traditional column chromatography are suitable techniques.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

The analytical HPLC method described above can be scaled up for preparative purposes. phenomenex.com This involves using a column with a larger internal diameter (e.g., >20 mm) and a stationary phase with a larger particle size to accommodate higher sample loads. The mobile phase composition remains similar, but the flow rate is significantly increased. The goal is to inject a concentrated solution of the crude compound and collect the fractions corresponding to the main peak and any impurity peaks as they elute from the column. The collected fractions can then be evaporated to yield the purified compound or isolated impurities.

Column Chromatography:

For a lower-cost, large-scale purification, traditional column chromatography is a viable option. This technique typically uses a polar stationary phase, such as silica (B1680970) gel, making it a normal-phase separation. psu.edu The crude this compound is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of a column packed with silica gel.

A non-polar mobile phase, or eluent, is then passed through the column. A common solvent system is a gradient of hexane (B92381) and ethyl acetate. psu.edu The separation occurs based on the polarity of the compounds. Less polar impurities will travel down the column more quickly with the non-polar mobile phase, while the more polar this compound (due to the aldehyde group) will be retained more strongly by the polar silica gel. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), the target compound can be eluted and collected in pure fractions.

Illustrative Preparative Column Chromatography Parameters:

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane-Ethyl Acetate gradient |

| Elution | Start with 100% Hexane, gradually increase Ethyl Acetate concentration |

| Detection | Thin-Layer Chromatography (TLC) of collected fractions |

| Note: This table represents a typical method for a compound of this class, as specific research data for this compound is limited. |

Future Research Directions and Translational Potential

Exploration of Novel Derivatization Pathways for Enhanced and Tunable Functionality

The aldehyde group at the 9-position is a key feature for chemical modification, allowing for the synthesis of a diverse range of derivatives. Future research will likely focus on exploiting this reactivity to create molecules with tailored electronic, optical, and biological properties.

Key derivatization reactions include:

Oxidation and Reduction : The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing entry into different classes of compounds.

Condensation Reactions : Reaction with primary amines can form Schiff bases, a class of compounds known for their use as ligands and fluorescent probes. iaea.org

Carbon-Carbon Bond Formation : Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can extend the π-conjugated system, significantly altering the photophysical properties of the molecule. This is particularly relevant for creating new dyes and electronic materials.

Synthesis of Heterocycles : The aldehyde can serve as a precursor for building complex heterocyclic structures fused to the anthracene (B1667546) core.

Electrophilic Substitution : The aromatic rings can undergo further functionalization through reactions like nitration or halogenation, which can fine-tune the molecule's electronic properties.

These pathways allow for the systematic modification of the anthracene core, enabling researchers to control properties such as solubility, aggregation behavior, and interaction with light. mdpi.com The synthesis of derivatives like (E)-9-methyl-10-(2-nitrovinyl)anthracene from 10-Methylanthracene-9-carbaldehyde has already demonstrated the potential for creating biologically active molecules.

Computational Design and Predictive Modeling of Advanced Material Properties

Computational chemistry offers powerful tools to guide the synthesis of new this compound derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting the electronic and photophysical properties of these molecules before their synthesis. acs.orgnih.gov

Future computational studies are expected to focus on:

Predicting Optoelectronic Properties : Modeling how different functional groups attached to the aldehyde or the anthracene ring affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netrsc.org This is crucial for designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnumberanalytics.com

Modeling Charge Transport : Calculating parameters such as reorganization energy and electronic coupling (transfer integrals) to predict the efficiency of charge transport in organic thin-film transistors (OTFTs). mdpi.comacs.org

Simulating Intermolecular Interactions : Understanding how molecules pack in the solid state is critical for material performance. mdpi.com Theoretical studies can predict the supramolecular arrangement and the nature of intermolecular forces, guiding the design of materials with optimal packing for charge transport. researchgate.net

Rational Drug Design : Using molecular docking to simulate the interaction of derivatives with biological targets like proteins and DNA, thereby predicting their potential therapeutic efficacy and mechanism of action. rsc.org

| Computational Method | Predicted Property | Relevance | Reference |

|---|---|---|---|

| DFT/TD-DFT | HOMO/LUMO energies, absorption/emission spectra | Design of OLEDs, OPVs, and fluorescent probes | acs.orgnih.gov |

| DFT | Reorganization energy, transfer integrals | Prediction of charge mobility in OTFTs | acs.org |

| Molecular Docking | Binding affinity and mode to biological targets | Screening for potential therapeutic agents | rsc.org |

| NBO/QTAIM | Stability and type of intermolecular interactions | Understanding crystal packing and material stability | researchgate.net |

Deepening Mechanistic Understanding of Biological Interactions and Therapeutic Efficacy

While research into the specific biological activity of this compound is limited, its derivatives and related anthracene compounds have shown significant promise. Future work will aim to elucidate the mechanisms behind these activities and develop more potent and selective therapeutic agents.

Key research areas include:

Anticancer Activity : Investigating the pro-apoptotic effects of nitrovinyl derivatives in various cancer cell lines, building on initial findings in chronic lymphocytic leukemia. The electrophilic nature of the aldehyde group and its derivatives could allow for covalent interactions with nucleophilic residues in target proteins.

Antimicrobial Properties : Expanding on the observed antibacterial effects of related anthracene compounds against pathogens like Staphylococcus aureus and Escherichia coli.

Probing Biological Systems : The intrinsic fluorescence of the anthracene core makes its derivatives excellent candidates for fluorescent probes to study cellular processes. Research can focus on designing derivatives that target specific organelles or biomolecules.

Reactive Oxygen Species (ROS) Interactions : Anthracene derivatives can react with singlet oxygen to form endoperoxides, suggesting their potential use as chemical traps or modulators of ROS in biological systems. researchgate.netmdpi.com A deeper understanding of this reactivity is needed to translate it into therapeutic strategies.

Innovations in Sensing and Imaging Platform Development Leveraging Anthracene Core

The strong fluorescence of the anthracene core is a major asset for developing chemical sensors and bioimaging agents. researchgate.net The aldehyde functionality provides a convenient handle for attaching receptor units, enabling the design of highly selective and sensitive probes.

Future innovations are anticipated in:

"Turn-On" Fluorescent Sensors : A promising strategy involves converting the aldehyde into a thioacetal. In this form, fluorescence is quenched. Upon selective reaction with an analyte like mercury ions (Hg²⁺), the thioacetal is hydrolyzed back to the highly fluorescent aldehyde, resulting in a "turn-on" signal. nih.govacs.org This principle can be extended to detect other analytes.

Ratiometric Sensing : Designing derivatives where binding to an analyte causes a shift in the emission wavelength, allowing for more accurate and reliable quantification.

Multi-Analyte Detection : Creating sensor arrays based on a library of anthracene derivatives, where each derivative has a slightly different response to a range of analytes, enabling the simultaneous detection of multiple species.

Live-Cell Imaging : Developing cell-permeable derivatives that can visualize specific ions, biomolecules, or cellular structures in real-time. rsc.org The ability to tune lipophilicity through derivatization is crucial for this application. researchgate.netmdpi.com

| Sensing Strategy | Mechanism | Target Analyte Example | Reference |

|---|---|---|---|

| Fluorescent "Turn-On" | Analyte-induced deprotection of a quenched derivative to the fluorescent aldehyde | Hg²⁺ | nih.govacs.org |

| Fluorescence Enhancement | Chelation-Enhanced Fluorescence (CHEF) upon ion binding | Zn²⁺, Cd²⁺ | researchgate.net |

| Fluorescence Quenching | Photoinduced Electron Transfer (PET) or heavy atom effect | Cu²⁺, Ni²⁺, Co²⁺ | researchgate.net |

| Bioimaging | Staining of cellular compartments | Whole-cell imaging | rsc.org |

Integration into Complex Molecular Systems and Devices for Advanced Applications

The ultimate goal is to integrate this compound and its derivatives into functional devices and complex molecular architectures. Its stability and well-defined electronic properties make it an attractive component for materials science. researchgate.net

Translational opportunities include:

Organic Electronics : As a building block for organic semiconductors used in OLEDs, OTFTs, and OPVs. researchgate.netnumberanalytics.com Functionalization at the 9- and 10-positions is a known strategy to tune molecular packing and charge-transport properties. mdpi.com

Polymeric Materials : The aldehyde functionality can be used in polymerization reactions to incorporate the fluorescent and electronically active anthracene core into polymer backbones or as pendant groups. researchgate.net

Supramolecular Chemistry : The planar aromatic surface facilitates π-π stacking interactions, which can be used to construct self-assembling systems, liquid crystals, and host-guest complexes.

Smart Materials : Developing materials that respond to external stimuli (e.g., light, heat, chemical analytes) by changing their optical or electronic properties, with applications in sensing, data storage, and molecular switches.

The continued exploration of this compound holds the key to unlocking new technologies and advancing our understanding of the relationship between molecular structure and function.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 10-Methylanthracene-9-carbaldehyde in a laboratory setting?

- Methodological Answer : Synthesis typically involves anthracene derivatives as starting materials. A common approach is formylation at the 9-position using Vilsmeier-Haack conditions (POCl₃/DMF), followed by regioselective methylation. For example, the structure of 10-butylanthracene-9-carbaldehyde (C₁₉H₁₈O) provides a template for analogous synthesis, where alkylation precedes or follows formylation depending on steric and electronic factors . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with strong bases (e.g., NaOH) or oxidizers (e.g., KMnO₄), which may trigger decomposition . Use nitrile gloves, lab coats, and fume hoods during handling. Safety protocols from Sigma-Aldrich recommend immediate decontamination of spills with ethanol followed by water .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 10–11 ppm) and methyl group integration.

- UV-Vis Spectroscopy : Monitors π→π* transitions (e.g., anthracene absorption at ~250–400 nm) to assess electronic properties .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₆H₁₂O, MW 220.26 g/mol) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported photochemical reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from crystallinity (microcrystalline vs. amorphous phases) or solvent polarity. Controlled experiments should:

- Vary Reaction Media : Compare solid-state vs. solution-phase reactivity (e.g., toluene vs. acetonitrile).

- Quantify Photoproducts : Use time-resolved UV-Vis and photoluminescence (PL) decay kinetics to track photodimerization .

- Monitor Environmental Factors : Humidity and oxygen levels significantly impact anthracene derivatives’ stability .

Q. How can the extended Finke-Watzky (FW-P) kinetic model be applied to study autocatalytic photodimerization in this compound crystals?

- Methodological Answer : The FW-P model accounts for autocatalysis in solid-state reactions:

Data Collection : Measure absorption decay (λ = 350–400 nm) and PL lifetime changes during UV irradiation.

Parameter Fitting : Use non-linear regression to determine rate constants (k₁ for initiation, k₂ for autocatalytic propagation).

Validation : Compare predicted vs. observed PL quenching, which correlates with photoproduct accumulation .

- Key Insight : In 9-methylanthracene, k₂ increases tenfold as photodimerization progresses, highlighting autocatalytic dominance .

Q. What computational approaches are suitable for predicting the electronic properties and supramolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior. Basis sets like 6-31G(d) optimize accuracy for π-conjugated systems.

- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., OPLS-AA) to identify dominant interactions (e.g., C=O⋯H–C hydrogen bonds).

- QSPR Models : Relate substituent effects (e.g., methyl vs. butyl groups) to properties like solubility or melting point .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products